molecular formula C17H18BrNO3 B8449658 1-Tert-butyl-2-(benzyloxy)-5-bromo-4-nitrobenzene CAS No. 873055-69-7

1-Tert-butyl-2-(benzyloxy)-5-bromo-4-nitrobenzene

Cat. No.: B8449658
CAS No.: 873055-69-7
M. Wt: 364.2 g/mol
InChI Key: HYPMLZCVXZUATR-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-(benzyloxy)-5-bromo-4-nitrobenzene is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

873055-69-7

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

1-bromo-5-tert-butyl-2-nitro-4-phenylmethoxybenzene

InChI

InChI=1S/C17H18BrNO3/c1-17(2,3)13-9-14(18)15(19(20)21)10-16(13)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

HYPMLZCVXZUATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-tert-butyl-4-bromo-5-nitrophenol (C-14-a) (1.1 g, 4 mmol) and Cs2CO3 (1.56 g, 4.8 mmol) in DMF (8 mL) was added benzyl bromide (500 μL, 4.2 mmol). The mixture was stirred at room temperature for 4 h, diluted with H2O and extracted twice with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. After removal of solvent, the residue was purified by column chromatography (0-5% EtOAc-Hexane) to yield 1-tert-butyl-2-(benzyloxy)-5-bromo-4-nitrobenzene (1.37 g, 94%). 1H NMR (400 MHz, CDCl3) 7.62 (s, 1H), 7.53 (s, 1H), 7.43 (m, 5H), 5.22 (s, 2H), 1.42 (s, 9H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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